molecular formula C15H15ClO2S B14373838 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene CAS No. 90183-76-9

1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene

Cat. No.: B14373838
CAS No.: 90183-76-9
M. Wt: 294.8 g/mol
InChI Key: FEJQBLAKKNEWOP-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfinyl group, a propoxy group, and a chlorine atom

Preparation Methods

The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(Benzenesulfinyl)propyl bromide: This can be achieved by reacting benzenesulfinyl chloride with 3-bromopropanol in the presence of a base such as pyridine.

    Nucleophilic substitution: The 3-(Benzenesulfinyl)propyl bromide is then reacted with 2-chlorophenol in the presence of a base like potassium carbonate to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds.

Scientific Research Applications

1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The propoxy group provides flexibility and enhances the compound’s ability to interact with hydrophobic regions of target molecules. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene can be compared with other similar compounds, such as:

    1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene: This compound has a sulfonyl group instead of a sulfinyl group, which makes it more resistant to oxidation and reduction reactions.

    1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene: This compound has the chlorine atom in the para position, which can affect its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.

Properties

CAS No.

90183-76-9

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

1-[3-(benzenesulfinyl)propoxy]-2-chlorobenzene

InChI

InChI=1S/C15H15ClO2S/c16-14-9-4-5-10-15(14)18-11-6-12-19(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2

InChI Key

FEJQBLAKKNEWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCOC2=CC=CC=C2Cl

Origin of Product

United States

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